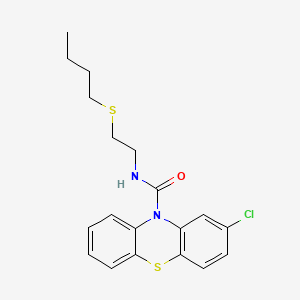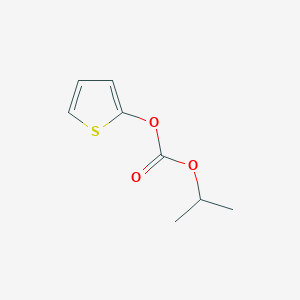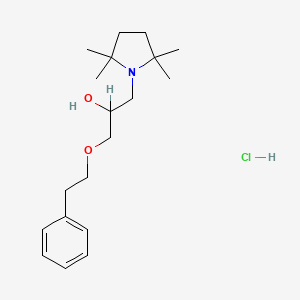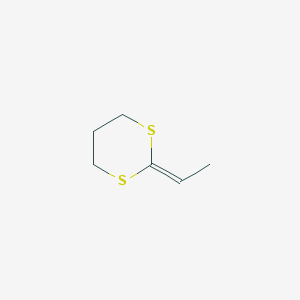![molecular formula C26H18O2 B14651030 4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol CAS No. 52258-98-7](/img/structure/B14651030.png)
4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol typically involves the condensation of fluorene with phenol in the presence of a catalyst. One common method includes the use of an acid catalyst to facilitate the reaction between fluorene and phenol, resulting in the formation of the desired bisphenol compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol is often carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality material .
化学反应分析
Types of Reactions
4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, which can be further utilized in the synthesis of advanced materials and polymers .
科学研究应用
4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate oxidative stress pathways and influence the polymerization processes in industrial applications.
相似化合物的比较
Similar Compounds
Bisphenol A: Similar in structure but lacks the fluorene backbone, making it less thermally stable.
Bisphenol F: Another bisphenol compound with different substituents, leading to variations in physical and chemical properties.
Uniqueness
4,4’-[(9H-Fluoren-9-ylidene)methylene]diphenol stands out due to its rigid fluorene backbone, which imparts superior thermal stability and mechanical strength compared to other bisphenol compounds. This makes it particularly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
52258-98-7 |
|---|---|
分子式 |
C26H18O2 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
4-[fluoren-9-ylidene-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C26H18O2/c27-19-13-9-17(10-14-19)25(18-11-15-20(28)16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16,27-28H |
InChI 键 |
YMASZBVVSPXVNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


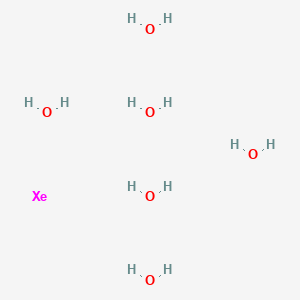
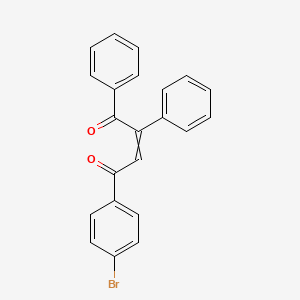
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)

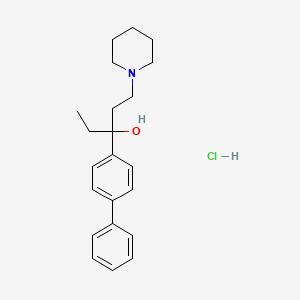
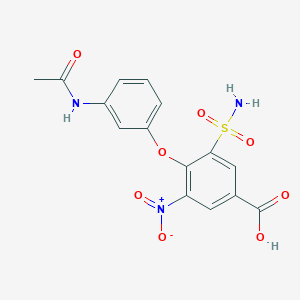
![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
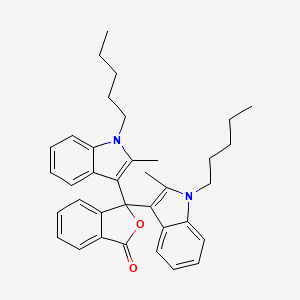
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
